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Compound of Interest

Compound Name: ROCK-IN-D2

CAS No.: 1219721-78-4

Cat. No.: B610547

Get Quote

Executive Summary
ROCK-IN-D2 (CAS: 1219721-78-4) is a potent, selective, ATP-competitive inhibitor of Rho-

associated protein kinase (ROCK).[1][2] Unlike the ubiquitous Y-27632, which is often used as

a general reference inhibitor, ROCK-IN-D2 utilizes a distinct urea-based scaffold decorated

with a pyrazole moiety and a solubilizing amine tail. This guide provides a definitive structural

analysis, physicochemical properties, and validated experimental protocols for its application in

signal transduction research and drug development.

Part 1: Chemical Identity & Structural Analysis[3]
Physicochemical Specifications
The following data establishes the baseline identity for ROCK-IN-D2.[1][3][4] Researchers must

verify these parameters upon receipt of the compound to ensure batch integrity.
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Parameter Specification

Common Name ROCK-IN-D2

CAS Registry Number 1219721-78-4

IUPAC Name
1-Benzyl-3-[2-[[2-(dimethylamino)ethyl]-

methylamino]-4-(1H-pyrazol-4-yl)phenyl]urea

Molecular Formula C₂₂H₂₈N₆O

Molecular Weight 392.50 g/mol

SMILES
CN(C)CCN(C)C1=C(C=CC(=C1)C2=CNN=C2)

NC(=O)NCC3=CC=CC=C3

Solubility
DMSO: ≥ 50 mg/mL (127.39 mM); Ethanol: ≥ 30

mg/mL

Appearance Solid (typically off-white to pale yellow powder)

Structural Pharmacophore Analysis
ROCK-IN-D2 derives its potency from a specific arrangement of functional groups designed to

interact with the ATP-binding pocket of the ROCK kinase domain.

Urea Linker: Acts as the central scaffold, facilitating hydrogen bonding with the hinge region

or adjacent residues (typically Asp/Glu) within the kinase cleft.

Pyrazole Moiety: A classic "hinge binder" in kinase medicinal chemistry. It mimics the

adenine ring of ATP, forming critical hydrogen bonds with the kinase backbone.

Benzyl Group: Provides hydrophobic bulk, likely occupying the hydrophobic pocket II (back

pocket) to confer selectivity over other AGC kinases.

Dimethylamino-ethyl Tail: A solubilizing group that may also interact with the ribose-binding

area or solvent-exposed regions, improving cell permeability.

Part 2: Mechanism of Action & Signaling Pathway
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ROCK-IN-D2 functions by competitively binding to the ATP pocket of ROCK1 and ROCK2

isoforms. By preventing ATP hydrolysis, it blocks the phosphorylation of downstream effectors,

primarily Myosin Light Chain (MLC) and LIM Kinase (LIMK).

Pathway Visualization
The following diagram illustrates the specific intervention point of ROCK-IN-D2 within the RhoA

cytoskeletal regulation pathway.
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Caption: Figure 1. Mechanism of ROCK-IN-D2 intervention in the RhoA/ROCK signaling

cascade, preventing actomyosin contraction and actin stabilization.

Part 3: Experimental Protocols
Reconstitution & Storage (Self-Validating System)
To ensure reproducibility, stock solutions must be prepared gravimetrically rather than

volumetrically to account for powder displacement.

Protocol:

Calculate: For a 10 mM stock, weigh

mg of ROCK-IN-D2.

Volume of DMSO (

) =

.

Dissolve: Add high-grade DMSO (anhydrous). Vortex for 30 seconds.

Aliquot: Dispense into light-protective amber tubes (20-50

aliquots) to avoid freeze-thaw cycles.

Storage: Store at -80°C (stable for 1 year) or -20°C (stable for 6 months).

Validation: Before use, inspect for precipitation. If precipitate acts, sonicate at 37°C for 5

minutes.

In Vitro Kinase Inhibition Assay
Objective: Determine IC50 values for ROCK1 vs. ROCK2.

Materials:

Recombinant human ROCK1 and ROCK2.
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Substrate: S6K substrate peptide (KRRRLASLR).

ATP (at

apparent, typically 10-50

).

ROCK-IN-D2 (Serial dilutions: 0.1 nM to 10

).

Workflow:

Buffer Prep: 20 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij-35, 0.02

mg/mL BSA, 0.1 mM Na₃VO₄, 2 mM DTT.

Incubation: Mix Enzyme + Inhibitor (ROCK-IN-D2) in buffer. Incubate 20 min at Room Temp

(RT).

Reaction Start: Add ATP + Substrate.

Reaction Stop: After 40 min, stop reaction (method depends on detection: ADP-Glo,

radiometric ³³P-ATP, or mobility shift).

Data Analysis: Fit data to a sigmoidal dose-response curve (variable slope).

Self-Check: Z-factor must be > 0.5. Reference inhibitor (e.g., Y-27632) IC50 should be

~140-220 nM to validate assay sensitivity.

Cellular Activity Assay (Western Blotting)
Objective: Confirm cellular target engagement by monitoring phosphorylation of MYPT1 or

MLC2.

Protocol:

Cell Culture: Seed HeLa or NIH3T3 cells to 70% confluence.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b610547/docs?utm_src=pdf-body#technical-guide-rock-in-d2-chemical-characterization-and-experimental-application
https://www.benchchem.com/product/b610547/docs?utm_src=pdf-body#technical-guide-rock-in-d2-chemical-characterization-and-experimental-application
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610547?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Treatment: Treat cells with ROCK-IN-D2 (1

, 5

, 10

) for 1-4 hours.

Control: DMSO vehicle only.

Positive Control: Y-27632 (10

).

Stimulation (Optional): If basal ROCK activity is low, stimulate with Lysophosphatidic acid

(LPA) or Thrombin for 10 min post-inhibitor incubation.

Lysis: Lyse in RIPA buffer + Phosphatase Inhibitor Cocktail (Critical).

Detection: Western blot for:

p-MYPT1 (Thr696) (Primary readout for ROCK activity).

p-MLC2 (Ser19).

Total MYPT1/MLC2 (Loading control).

Interpretation: A dose-dependent decrease in p-MYPT1/p-MLC2 confirms cellular penetrance

and ROCK inhibition.

Part 4: Logical Synthesis of Structural Data
The following diagram maps the chemical structure components to their functional roles, aiding

in SAR (Structure-Activity Relationship) understanding.
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Caption: Figure 2. Pharmacophore decomposition of ROCK-IN-D2, highlighting the functional

role of each chemical moiety.
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To cite this document: BenchChem. [Technical Guide: ROCK-IN-D2 Chemical
Characterization and Experimental Application]. BenchChem, [2026]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b610547/docs#technical-guide-rock-in-d2-
chemical-characterization-and-experimental-application]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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